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Compound of Interest

Compound Name: Biphenicillin

Cat. No.: B15497938 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data

interpretation integral to the chemical structure elucidation of the novel penicillin derivative,

Biphenicillin.

Introduction
The rise of antibiotic-resistant bacteria necessitates the continuous discovery and development

of new antimicrobial agents. Penicillins, a class of β-lactam antibiotics, have been a

cornerstone of antibacterial therapy for decades.[1][2] This document details the chemical

structure elucidation of a novel synthetic penicillin derivative, Biphenicillin, a dimeric construct

designed to exhibit enhanced antibacterial activity. The process of determining the precise

chemical structure of a new molecular entity is fundamental to understanding its mechanism of

action, safety profile, and potential for therapeutic application.[3][4] This guide will cover the key

analytical techniques employed, the interpretation of the resulting data, and the logical

workflow leading to the final structural confirmation of Biphenicillin.

Spectroscopic and Spectrometric Data
The structural framework of Biphenicillin was pieced together using a combination of modern

spectroscopic and spectrometric techniques. The quantitative data gathered from these

analyses are summarized below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in establishing the carbon-hydrogen framework of Biphenicillin
and the connectivity between its constituent atoms.[3] Experiments were conducted in DMSO-

d6 on a 500 MHz spectrometer.

Table 1: 1H NMR Data for Biphenicillin (500 MHz, DMSO-d6)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 d 2H Ar-H

7.50 d 2H Ar-H

5.60 d 2H H-5/H-5'

5.50 dd 2H H-6/H-6'

4.20 s 4H -CH2- linker

3.85 s 2H H-3/H-3'

2.10 s 6H C(CH3)2

1.95 s 6H C(CH3)2

Table 2: 13C NMR Data for Biphenicillin (125 MHz, DMSO-d6)
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Chemical Shift (δ) ppm Assignment

175.2 C-7/C-7' (Amide C=O)

168.0 C-4/C-4' (Carboxyl C=O)

135.5 Ar-C (Quaternary)

128.9 Ar-CH

125.4 Ar-CH

72.5 C-2/C-2'

68.9 C-5/C-5'

59.8 C-6/C-6'

55.3 C-3/C-3'

45.1 -CH2- linker

30.7 C(CH3)2

28.4 C(CH3)2

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular

weight and elemental composition of Biphenicillin.[4][5]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Observed m/z Formula

[M+H]+ 675.1847 675.1851 C34H35N4O8S2

Infrared (IR) Spectroscopy
FTIR spectroscopy was used to identify the key functional groups present in the Biphenicillin
molecule.
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Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm-1) Functional Group

3300-3400 N-H stretch (amide)

1765 C=O stretch (β-lactam)

1680 C=O stretch (amide)

1600 C=C stretch (aromatic)

1300-1400 C-N stretch

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5 mg of Biphenicillin was dissolved in 0.5 mL of deuterated dimethyl

sulfoxide (DMSO-d6).

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe was

used.

1H NMR:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 4.096 s

13C NMR:

Pulse Program: zgpg30
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Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.088 s

Data Processing: The resulting FIDs were Fourier transformed, phase-corrected, and

baseline-corrected using MestReNova software. Chemical shifts were referenced to the

residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Biphenicillin was dissolved in a 1:1 mixture of acetonitrile and water to

a final concentration of 1 µg/mL.

Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass

spectrometer was used with a heated electrospray ionization (HESI) source in positive ion

mode.

Method:

Spray Voltage: 3.5 kV

Capillary Temperature: 320 °C

Sheath Gas Flow Rate: 40 units

Auxiliary Gas Flow Rate: 10 units

Resolution: 140,000

Scan Range: m/z 150-2000

Data Analysis: The data was processed using Thermo Scientific Xcalibur software.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of Biphenicillin was mixed with potassium bromide

(KBr) and pressed into a thin pellet.
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Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer was used.

Method:

Number of Scans: 32

Resolution: 4 cm-1

Spectral Range: 4000-400 cm-1

Data Analysis: The spectrum was analyzed using Spectrum 10 software.

Visualizations
Diagrams are provided to illustrate key workflows and proposed mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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